Aurantinidin Chloride
Aurantinidin Chloride
Aurantinidin is a hydroxyflavonoid.
Aurantinidin belongs to the class of organic compounds known as 7-hydroxyflavonoids. These are flavonoids that bear one hydroxyl group at the C-7 position of the flavonoid skeleton. Thus, aurantinidin is considered to be a flavonoid lipid molecule. Aurantinidin is considered to be a practically insoluble (in water) and relatively neutral molecule.
Aurantinidin belongs to the class of organic compounds known as 7-hydroxyflavonoids. These are flavonoids that bear one hydroxyl group at the C-7 position of the flavonoid skeleton. Thus, aurantinidin is considered to be a flavonoid lipid molecule. Aurantinidin is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name:
Vulcanchem
CAS No.:
25041-66-1
VCID:
VC0104973
InChI:
InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)15-11(18)5-9-12(21-15)6-10(17)14(20)13(9)19/h1-6H,(H4-,16,17,18,19,20)/p+1
SMILES:
C1=CC(=CC=C1C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O)O
Molecular Formula:
C₁₅H₁₁ClO₆
Molecular Weight:
287.24 g/mol
Aurantinidin Chloride
CAS No.: 25041-66-1
Reference Standards
VCID: VC0104973
Molecular Formula: C₁₅H₁₁ClO₆
Molecular Weight: 287.24 g/mol
CAS No. | 25041-66-1 |
---|---|
Product Name | Aurantinidin Chloride |
Molecular Formula | C₁₅H₁₁ClO₆ |
Molecular Weight | 287.24 g/mol |
IUPAC Name | 2-(4-hydroxyphenyl)chromenylium-3,5,6,7-tetrol |
Standard InChI | InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)15-11(18)5-9-12(21-15)6-10(17)14(20)13(9)19/h1-6H,(H4-,16,17,18,19,20)/p+1 |
Standard InChIKey | VGONRPRFJVEJKB-UHFFFAOYSA-O |
SMILES | C1=CC(=CC=C1C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O)O |
Canonical SMILES | C1=CC(=CC=C1C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O)O |
Description | Aurantinidin is a hydroxyflavonoid. Aurantinidin belongs to the class of organic compounds known as 7-hydroxyflavonoids. These are flavonoids that bear one hydroxyl group at the C-7 position of the flavonoid skeleton. Thus, aurantinidin is considered to be a flavonoid lipid molecule. Aurantinidin is considered to be a practically insoluble (in water) and relatively neutral molecule. |
Synonyms | 3,5,6,7-Tetrahydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium Chloride; 3,4’,5,6,7-Pentahydroxy-flavylium Chloride; 6-Hydroxypelargonidin; 6-Hydroxypelargonidin Chloride; Aurantinidin; Aurantinidol Chloride |
PubChem Compound | 441648 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume